5-(Quinolin-8-yl)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Quinolin-8-yl)cyclohexane-1,3-dione is a compound that features a quinoline moiety attached to a cyclohexane-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-8-yl)cyclohexane-1,3-dione typically involves the reaction of quinoline derivatives with cyclohexane-1,3-dione. One common method includes the use of a Friedländer condensation reaction, where an aminoquinoline reacts with a diketone under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Quinolin-8-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
Scientific Research Applications
5-(Quinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 5-(Quinolin-8-yl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can inhibit specific enzymes, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione: Similar structure with additional chlorine atoms, leading to different chemical properties.
Quinolinyl-pyrazoles: Compounds with a quinoline moiety attached to a pyrazole ring, showing different biological activities.
Uniqueness
5-(Quinolin-8-yl)cyclohexane-1,3-dione is unique due to its combination of a quinoline moiety with a cyclohexane-1,3-dione structure, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-quinolin-8-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H13NO2/c17-12-7-11(8-13(18)9-12)14-5-1-3-10-4-2-6-16-15(10)14/h1-6,11H,7-9H2 |
InChI Key |
QIEZNSFETXCPBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.